4-amino-1-methyl-3-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, methyl, and nitro groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to a pyridine derivative.
Amination: Substitution of a halogenated pyridine with an amino group.
Methylation: Introduction of the methyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenated reagents and bases for nucleophilic substitution.
Major Products
Reduction: Formation of 4-amino-1-methyl-3-aminopyridin-2(1H)-one.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Industry
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro and amino groups could play crucial roles in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-3-nitropyridine
- 4-amino-1-methylpyridin-2(1H)-one
- 3-nitro-1-methylpyridin-2(1H)-one
Uniqueness
4-amino-1-methyl-3-nitropyridin-2(1H)-one is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Biologische Aktivität
4-Amino-1-methyl-3-nitropyridin-2(1H)-one (AMNP) is a heterocyclic compound with the molecular formula C₆H₇N₃O₃. It features a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a precursor for synthesizing various pharmaceutical agents.
Structural Characteristics
The unique arrangement of functional groups in AMNP contributes to its biological activity. The amino and nitro groups facilitate interactions with biological targets, while the methyl group may influence its lipophilicity and overall binding affinity.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Amino at 4-position, methyl at 1-position, nitro at 3-position | Potential ligand for bromodomain interactions |
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one | Contains a fluorine atom at the 5-position | Used in nucleophilic displacement studies |
4-Amino-5-methylpyridin-2(1H)-one | Amino group at the 4-position; methyl at the 5-position | Intermediate for Finerenone synthesis |
Anticancer Potential
AMNP has been investigated for its role as a potential anticancer agent. Studies indicate that it acts as a ligand for bromodomain-containing proteins such as BRD4 and ATAD2, which are implicated in epigenetic regulation and cancer progression. The binding of AMNP to these proteins may inhibit their activity, thereby affecting cancer cell proliferation.
In a study evaluating various pyridine derivatives, AMNP exhibited significant cytotoxicity against several cancer cell lines, including renal (UO31) and breast (MCF-7) cancer cells. The presence of an amino group at the 4-position was essential for enhancing growth inhibitory effects compared to other linkers used in similar compounds .
The mechanism by which AMNP exerts its biological effects involves hydrogen bonding and lipophilic interactions within the binding sites of target proteins. These interactions are crucial for its efficacy as an inhibitor of protein functions related to cancer cell survival and proliferation.
Study on Binding Affinity
A detailed study on the binding affinity of AMNP revealed that it forms stable complexes with BRD4 and ATAD2. The binding interactions were characterized by specific hydrogen bonds and hydrophobic contacts, which were critical for its inhibitory action.
Cytotoxicity Evaluation
In a cytotoxicity evaluation involving multiple cancer cell lines, AMNP demonstrated varying degrees of growth inhibition. For instance, it showed approximately 60% inhibition against UO31 renal cancer cells compared to control groups. This finding underscores its potential as a lead compound in the development of targeted cancer therapies .
Eigenschaften
IUPAC Name |
4-amino-1-methyl-3-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGPAJTCWKCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.